molecular formula C22H24F3N5O B10831203 Shmt-IN-2

Shmt-IN-2

Cat. No.: B10831203
M. Wt: 431.5 g/mol
InChI Key: NOKJZHRLDAOFCV-UHFFFAOYSA-N
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Description

SHMT-IN-2 is a specific inhibitor of human serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. It has shown significant potential in inhibiting the growth of various human cancer cells, particularly B-cell lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHMT-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often detailed in specialized chemical databases and publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SHMT-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

SHMT-IN-2 has a wide range of scientific research applications:

Mechanism of Action

SHMT-IN-2 exerts its effects by inhibiting the activity of serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. These enzymes play a crucial role in one-carbon metabolism, which is essential for DNA synthesis and repair. By inhibiting these enzymes, this compound disrupts the production of one-carbon units, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SHMT-IN-2 is unique due to its high specificity and potency in inhibiting both serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2. This dual inhibition makes it particularly effective in targeting cancer cells that rely on these enzymes for growth and survival .

Properties

Molecular Formula

C22H24F3N5O

Molecular Weight

431.5 g/mol

IUPAC Name

6-amino-3-methyl-4-propan-2-yl-4-[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)

InChI Key

NOKJZHRLDAOFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)N4CCCC4)C(F)(F)F)C(C)C)C#N)N

Origin of Product

United States

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